Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)-
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Overview
Description
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- is a complex organic compound with a unique structure that combines elements of cyclopentane, dioxole, and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a chlorobenzoyl chloride under basic conditions, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole derivatives: These compounds share a similar core structure but differ in their substituents.
Indole derivatives: Compounds with an indole core structure but different functional groups.
Benzoyl derivatives: Compounds with a benzoyl group attached to various core structures.
Uniqueness
Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(m-chlorobenzoyl)- is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
CAS No. |
50332-14-4 |
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Molecular Formula |
C19H14ClNO3 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-(4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl)methanone |
InChI |
InChI=1S/C19H14ClNO3/c20-12-4-1-3-11(7-12)19(22)21-15-6-2-5-13(15)14-8-17-18(9-16(14)21)24-10-23-17/h1,3-4,7-9H,2,5-6,10H2 |
InChI Key |
SPBTWFQJEVHZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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